molecular formula C14H14Cl2N4O B8380817 (2,5-Dichloro-pyrimidin-4-yl)-(4-morpholin-4-yl-phenyl)-amine

(2,5-Dichloro-pyrimidin-4-yl)-(4-morpholin-4-yl-phenyl)-amine

Cat. No.: B8380817
M. Wt: 325.2 g/mol
InChI Key: KKOLPBRYGMUINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichloro-pyrimidin-4-yl)-(4-morpholin-4-yl-phenyl)-amine is a useful research compound. Its molecular formula is C14H14Cl2N4O and its molecular weight is 325.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14Cl2N4O

Molecular Weight

325.2 g/mol

IUPAC Name

2,5-dichloro-N-(4-morpholin-4-ylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C14H14Cl2N4O/c15-12-9-17-14(16)19-13(12)18-10-1-3-11(4-2-10)20-5-7-21-8-6-20/h1-4,9H,5-8H2,(H,17,18,19)

InChI Key

KKOLPBRYGMUINJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=NC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,5-Trichloropyrimidine (1.05 g, 5.73 mmol) was dissolved in tetrahydrofuran (30 mL). Potassium carbonate (1.18 g, 8.55 mmol) was added, followed by 4-morpholinoaniline (1.017 g, 5.71 mmol). After stirring overnight, water (30 mL) and dichloromethane (30 mL) were added, the phases separated and the aqueous layer extracted once with dichloromethane (30 mL). The combined organic fractions were dried over sodium sulfate, concentrated onto silica gel and chromatographed (120 g SiO2, 0-60% EA:Hex). (2,5-Dichloro-pyrimidin-4-yl)-(4-morpholin-4-yl-phenyl)-amine was isolated as a yellow solid (1.29 g, 70%). m.p.=168-172° C.; LCMS (m/e) 325 (M+1); 1H-NMR (DMSO-d6, 400 MHz) δ 9.38 (s, 1H), 8.30 (s, 1H), 7.37 (d, 2H, J=9.0 Hz), 6.96 (d, 2H, J=9.0 Hz), 3.74 (t, 4H, J=4.9 Hz), 3.11 (t, 4H, J=4.9 Hz).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
1.017 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

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